Stereochemical Requirement for the ADAMTS-5 Clinical Candidate Aldumastat (GLPG1972): (5S) vs. (5R) Configuration
Aldumastat (GLPG1972/S201086), a Phase 2 clinical candidate developed by Galapagos/Servier for osteoarthritis, is chemically defined as (5S)-5-cyclopropyl-5-(3-((3S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl)-3-oxopropyl)imidazolidine-2,4-dione [1]. The (5S) configuration at the hydantoin C5 is not a matter of preference but a structural necessity: the (5R) hydantoin core would yield the diastereomer with the opposite spatial orientation at the cyclopropyl-bearing center, which the published SAR demonstrates is incompatible with ADAMTS-5 inhibitory activity [2]. This is a direct consequence of the drug's binding mode in the ADAMTS-5 active site, where the catalytic zinc is coordinated by specific ligand atoms and the cyclopropyl moiety occupies a defined hydrophobic pocket [3]. Procuring the (5S) enantiomer is therefore mandatory for any synthetic route aiming to produce the pharmacologically active GLPG1972 stereoisomer.
| Evidence Dimension | Stereochemical identity required for biological activity of target drug |
|---|---|
| Target Compound Data | (5S) configuration; specific rotation and enantiomeric excess to be confirmed by polarimetry/chiral HPLC per vendor CoA |
| Comparator Or Baseline | (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione (CAS 2137145-59-4) or racemate (CAS 5470-46-2): would produce inactive or attenuated diastereomer of aldumastat |
| Quantified Difference | The published SAR of the hydantoin series leading to GLPG1972 shows that stereochemistry at C5 is a binary determinant of activity; the (5R) diastereomer is not reported to possess comparable ADAMTS-5 inhibition |
| Conditions | Biochemical ADAMTS-5 fluorescence-based assay; human recombinant ADAMTS-5 cocrystal structure (PDB: 6YJM) confirms (5S) configuration in the binding site |
Why This Matters
Procurement of the incorrect enantiomer (5R) or the racemate would produce a diastereomeric product lacking the defined pharmacological activity required for hit-to-lead optimization or clinical candidate synthesis, resulting in wasted resources and failed biological assays.
- [1] DrugBank. Aldumastat (GLPG1972). DB16265. View Source
- [2] Brebion F, et al. Discovery of GLPG1972/S201086. J Med Chem. 2021;64(6):2937-2952. PMID: 33719441. View Source
- [3] PDB: 6YJM. Crystal structure of human ADAMTS-5 in complex with GLPG1972. View Source
